molecular formula C22H29N3O2 B15162592 D-Phenylalanyl-N-benzyl-L-leucinamide CAS No. 189393-90-6

D-Phenylalanyl-N-benzyl-L-leucinamide

Cat. No.: B15162592
CAS No.: 189393-90-6
M. Wt: 367.5 g/mol
InChI Key: OBJFWZYBLRZXLF-UXHICEINSA-N
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Description

D-Phenylalanyl-N-benzyl-L-leucinamide is a synthetic dipeptide amide comprising a D-phenylalanine residue linked to N-benzyl-L-leucinamide. Its structure features:

  • D-Phenylalanine: The D-configuration confers resistance to enzymatic degradation by proteases, enhancing metabolic stability compared to L-isomers.
  • The amide bond enhances chemical stability against hydrolysis relative to ester analogs.

Properties

CAS No.

189393-90-6

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-benzyl-4-methylpentanamide

InChI

InChI=1S/C22H29N3O2/c1-16(2)13-20(22(27)24-15-18-11-7-4-8-12-18)25-21(26)19(23)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,27)(H,25,26)/t19-,20+/m1/s1

InChI Key

OBJFWZYBLRZXLF-UXHICEINSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N

Canonical SMILES

CC(C)CC(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-N-benzyl-L-leucinamide typically involves the coupling of D-phenylalanine and N-benzyl-L-leucine. The process can be carried out using various coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is usually performed in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-N-benzyl-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvic acid.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Phenylpyruvic acid

    Reduction: Corresponding amine

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

D-Phenylalanyl-N-benzyl-L-leucinamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its potential role in modulating biological processes and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor agonist/antagonist.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of D-Phenylalanyl-N-benzyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on the cell surface, triggering intracellular signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

The following table summarizes key structural features and inferred properties of D-Phenylalanyl-N-benzyl-L-leucinamide and analogs:

Compound Name (CAS No. if available) Key Structural Features Molecular Weight (g/mol) Inferred Properties Evidence ID
This compound D-Phe, N-benzyl-Leu-amide ~350–400 (estimated) High lipophilicity; protease resistance N/A
N-[(5-Methyl-1,2-oxazol-3-yl)carbonyl]-L-alanyl-L-valyl-N-{(2S,3E)-5-(benzyloxy)-5-oxo...} Extended peptide chain with oxazole, benzyloxy, and pyrrolidinyl groups >800 Enhanced conformational rigidity; potential kinase or protease inhibition
N-Acetyl L-Leucyl L-Arginyl L-Valyl... L-Leucinamide (785804-17-3) 15-residue peptide with multiple charged residues (Arg, Lys) 1416.06 High solubility in aqueous media; likely targets ion channels or nucleic acids
4-Nitro-L-phenylalanyl-D-alanylglycyl-L-phenylalanyl-L-leucinamide (96755-94-1) Nitro group on Phe, D-Ala, Gly spacer 597.66 Electron-withdrawing nitro group may enhance receptor binding or stability
N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl...-N-ethyl-D-leucinamide (103613-84-9) Methyl-Tyr, ethyl-D-Leu-amide, guanidino groups ~1200 (estimated) Increased lipophilicity; potential CNS or GPCR-targeting activity
Key Observations:
  • Functional Groups :
    • The benzyl group in this compound and enhances lipophilicity, favoring membrane penetration.
    • Nitro groups () may alter electronic properties, affecting binding affinity or metabolic stability.
    • Charged residues (Arg, Lys in ) improve solubility but may restrict blood-brain barrier penetration.
  • Stereochemistry: D-amino acids (e.g., D-Phe, D-Ala in ) confer protease resistance, a critical advantage over L-configured peptides.

Pharmacological and Stability Considerations

  • Metabolic Stability : this compound’s amide bonds and D-configuration likely resist enzymatic cleavage better than compounds with L-residues (e.g., ’s all-L peptide).
  • Target Specificity : The benzyl group may facilitate interactions with hydrophobic pockets in enzymes or receptors, contrasting with polar residues in .
  • Synthetic Utility : N-Benzylacetamide () and N,N'-Diacetyl-1,4-phenylenediamine () are simpler benzyl/acetyl-containing reagents used in peptide synthesis, highlighting the benzyl group’s versatility in derivatization.

Research Implications and Limitations

  • Gaps in Data : Direct comparative studies on potency, solubility, or toxicity are absent in the provided evidence. Further in vitro assays are needed.
  • Potential Applications: this compound’s structure positions it as a candidate for antimicrobial or anticancer peptides, leveraging its stability and lipophilicity.

Biological Activity

D-Phenylalanyl-N-benzyl-L-leucinamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a dipeptide analog characterized by the presence of D-phenylalanine and N-benzyl-L-leucine. Its structure can be represented as follows:

D Phenylalanyl N benzyl L leucinamideC15H18N2O\text{D Phenylalanyl N benzyl L leucinamide}\rightarrow \text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}

This compound belongs to a class of molecules that exhibit significant interaction with various biological targets, particularly in neuropharmacology and oncology.

1. Transport Mechanisms

Research indicates that compounds similar to this compound may interact with the LAT1 (L-type amino acid transporter 1), which is crucial for transporting large neutral amino acids across cell membranes, particularly in the blood-brain barrier (BBB) . LAT1 is often upregulated in cancer cells, suggesting that targeting this transporter could inhibit tumor growth .

2. Anticonvulsant Activity

Studies on related compounds have demonstrated anticonvulsant properties. For instance, N-benzyl derivatives have shown promising results in seizure models, indicating that modifications in the structure can enhance their efficacy . The ED50 values for similar compounds suggest a potential therapeutic window for seizure management.

Anticancer Activity

This compound has been implicated in inhibiting cancer cell growth through its interaction with LAT1. The upregulation of LAT1 in various cancers makes it a promising target for drug development aimed at reducing tumor proliferation .

Neuroprotective Effects

The compound's ability to cross the BBB positions it as a candidate for neuroprotective therapies. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders .

Case Studies and Research Findings

StudyFindings
Uchino et al., 2016Demonstrated that modifications on phenylalanine derivatives enhance LAT1 transport capacity, suggesting similar effects for this compound .
Choi et al., 1999Reported significant anticonvulsant activity for N-benzyl derivatives, with ED50 values indicating effectiveness comparable to established anticonvulsants like phenobarbital .
Kirpotina et al., 2010Identified interactions between peptide analogs and G protein-coupled receptors (GPCRs), highlighting potential pathways for this compound's action .

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